molecular formula C11H11ClO3 B1432502 3-(3-Chlorophenyl)-3-hydroxycyclobutane-1-carboxylic acid CAS No. 1512090-12-8

3-(3-Chlorophenyl)-3-hydroxycyclobutane-1-carboxylic acid

Cat. No. B1432502
CAS RN: 1512090-12-8
M. Wt: 226.65 g/mol
InChI Key: LGWVSOMBBQKEAS-UHFFFAOYSA-N
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Description

The compound “3-(3-Chlorophenyl)-3-hydroxycyclobutane-1-carboxylic acid” is a complex organic molecule. It contains a cyclobutane ring, which is a four-membered carbon ring, with a hydroxyl (-OH) group and a carboxylic acid (-COOH) group attached to the same carbon. Another carbon on the ring is attached to a phenyl ring (a six-membered carbon ring, the basic unit of many aromatic compounds) which has a chlorine atom substituted at the 3-position .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the cyclobutane ring, the introduction of the hydroxyl and carboxylic acid groups, and the attachment of the chlorophenyl group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the cyclobutane ring, which is somewhat strained due to its small size and therefore more reactive than larger carbon rings. The hydroxyl and carboxylic acid groups would likely make the compound polar and capable of forming hydrogen bonds .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by several factors, including the strain of the cyclobutane ring, the electronegativity of the chlorine atom on the phenyl ring, and the presence of the hydroxyl and carboxylic acid groups. These groups could potentially undergo a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. The presence of the polar hydroxyl and carboxylic acid groups would likely make it somewhat soluble in water, while the cyclobutane and phenyl rings would increase its solubility in organic solvents .

Scientific Research Applications

Improved Synthesis and Medical Imaging Applications

A notable application of cyclobutane derivatives is found in the improved synthesis of the precursor for anti-[18F]FACBC, a non-natural amino acid promising for tumor imaging with positron emission tomography (PET). The synthesis demonstrates high stereoselectivity suitable for large-scale preparations, with an automated radiosynthesis providing anti-[18F]FACBC in significant yields. This advancement is a crucial step toward the routine production of anti-[18F]FACBC for human use, showcasing the compound's potential in medical diagnostics (McConathy et al., 2003).

Organic Synthesis and Chemical Transformations

The compound also plays a role in the synthesis and study of chemical transformations. For instance, the direction of the reaction of related chromenones with bromine varies based on the reaction conditions, leading to different products in acidic media versus chloroform. This versatility highlights the compound's utility in exploring organic synthesis pathways and understanding reaction mechanisms (Grigoryeva et al., 2010).

Photocycloadditions and Stereoselectivity

Another application involves the use of chiral α- and β-hydroxy acids as tether groups for diastereoselective [2 + 2] photocycloaddition reactions. This process demonstrates total regiocontrol and high diastereoselectivities, leading to the formation of cyclobutane lactones in good yield and enantiomeric pure form. The ability to control stereogenic centers through photocycloaddition is valuable for the synthesis of complex molecules with specific chiral configurations, useful in pharmaceuticals and materials science (Faure et al., 2002).

Cancer Research and Drug Design

Modifications of substituents in ligands based on cyclobutane derivatives, including 3-hydroxy-1,1-cyclobutanedicarboxylic acid, represent an effective direction in designing better versions of cancer drugs like carboplatin. A study combined such a derivative with N-methylpyrazole as a carrier ligand, evaluating the antiproliferative effects of the novel complex on various cell lines. This research underscores the potential of cyclobutane derivatives in developing new, effective cancer treatments (Pavlova et al., 2023).

Safety and Hazards

As with any chemical compound, handling “3-(3-Chlorophenyl)-3-hydroxycyclobutane-1-carboxylic acid” would require appropriate safety precautions. These might include avoiding inhalation or skin contact, and using the compound only in a well-ventilated area .

Future Directions

The study of complex organic compounds like “3-(3-Chlorophenyl)-3-hydroxycyclobutane-1-carboxylic acid” is a vibrant field of research, with potential applications in areas such as medicinal chemistry, materials science, and synthetic methodology . Further studies could explore the synthesis, reactivity, and potential uses of this and related compounds.

properties

IUPAC Name

3-(3-chlorophenyl)-3-hydroxycyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO3/c12-9-3-1-2-8(4-9)11(15)5-7(6-11)10(13)14/h1-4,7,15H,5-6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGWVSOMBBQKEAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(C2=CC(=CC=C2)Cl)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Chlorophenyl)-3-hydroxycyclobutane-1-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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